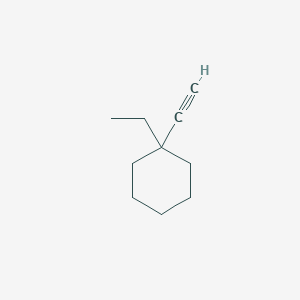
1-Ethyl-1-ethynylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethyl group and another by an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-ethynylcyclohexane can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of an intermediate, which is then converted to the desired product through further chemical reactions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Ethyl-1-ethynylcyclohexane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, influencing the compound’s reactivity and stability. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, altering cellular responses.
Comparaison Avec Des Composés Similaires
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.
1-Ethynyl-1-hydroxycyclohexane: Another derivative with a hydroxyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-ethynylcyclohexane is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-ethyl-1-ethynylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3 |
Clé InChI |
UQQMJCOBMDJCPN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
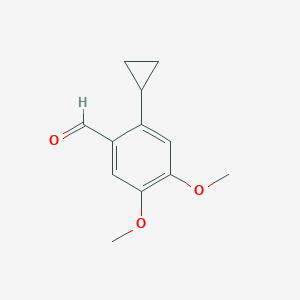

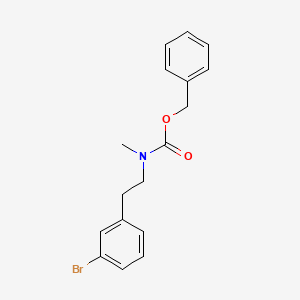
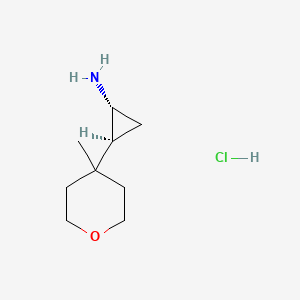
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)


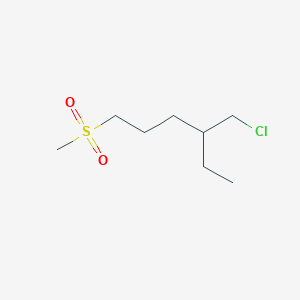

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
